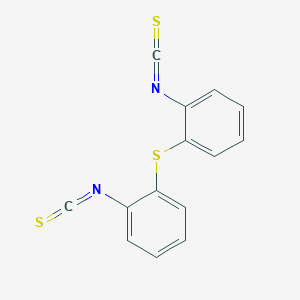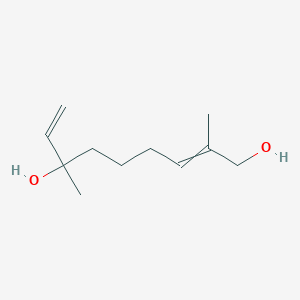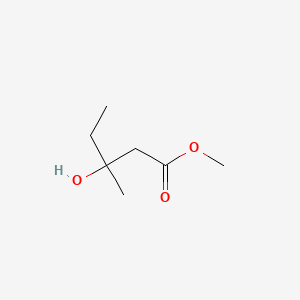
Methyl 3-hydroxy-3-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-3-methylpentanoate is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.1843 g/mol It is a methyl ester derivative of 3-hydroxy-3-methylpentanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-3-methylpentanoate can be synthesized through a directed homogeneous hydrogenation process. The procedure involves the use of a biphosphinorhodium catalyst in the presence of hydrogen gas. The reaction starts with the condensation of methyl acrylate and propionaldehyde, followed by hydrogenation to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using similar catalysts and reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-hydroxy-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: 3-methyl-3-oxopentanoic acid or 3-methyl-3-oxopentanoate.
Reduction: 3-hydroxy-3-methylpentanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 3-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in various biochemical reactions, influencing metabolic processes and enzyme activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Methyl 2-hydroxy-3-methylpentanoate: Similar in structure but differs in the position of the hydroxyl group.
2,3-Dihydroxy-3-methylpentanoic acid: An intermediate in the metabolism of isoleucine.
Uniqueness: Methyl 3-hydroxy-3-methylpentanoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.
Propriétés
Numéro CAS |
51302-90-0 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
methyl 3-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-4-7(2,9)5-6(8)10-3/h9H,4-5H2,1-3H3 |
Clé InChI |
UDWYINMRIFIIGL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


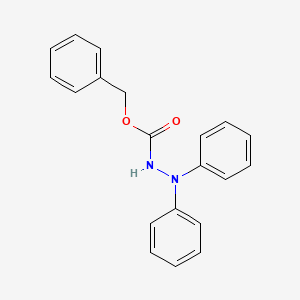
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
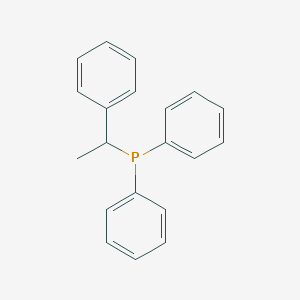

![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
